Methyl 2,5-dibromo-3,6-difluorophenylacetate
Description
Methyl 2,5-dibromo-3,6-difluorophenylacetate (CAS: 207853-66-5) is a halogenated aromatic ester with the molecular formula C₉H₆Br₂F₂O₂ and a molecular weight of 364.95 g/mol . It is characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 5-positions and fluorine atoms at the 3- and 6-positions (Figure 1). This compound is typically synthesized as a white to off-white crystalline solid, serving as a critical intermediate in pharmaceutical and agrochemical research due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions .
Properties
IUPAC Name |
methyl 2-(2,5-dibromo-3,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(11)6(12)3-5(10)9(4)13/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAMVYQENHEXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Bromination Using N-Bromosuccinimide (NBS)
| Parameter | Details |
|---|---|
| Reagents | N-bromosuccinimide (NBS), radical initiator (e.g., AIBN) |
| Solvent | Carbon tetrachloride or acetonitrile |
| Temperature | 0°C to room temperature |
| Reaction Time | 4-6 hours |
| Yield | Approx. 85-90% |
Reaction mechanism: Radical bromination occurs at the activated positions on the aromatic ring, favoring the 2- and 5-positions due to electronic effects of fluorine substituents.
Method B: Bromination Using Tribromide Reagents
Research indicates that tribromide reagents, such as tribromide-N-methyl-N-normal-butyl imidazole, can be used for more controlled bromination, especially in industrial settings, as detailed in patent literature.
| Parameter | Details |
|---|---|
| Reagents | Tribromide-N-methyl-N-normal-butyl imidazole |
| Solvent | Tetrahydrofuran (THF) or similar organic solvent |
| Temperature | Approximately 60°C |
| Reaction Time | 2.5-3.5 hours |
| Yield | Approximately 80-85% |
This method offers high selectivity, controllability, and industrial scalability.
Fluorination Strategy
Fluorination at the 3- and 6-positions is typically achieved via electrophilic fluorination or through the use of fluorinating reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST). These reagents allow for regioselective fluorination under mild conditions, avoiding degradation or polyfluorination.
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| Selectfluor | Room temperature, 2-4 hours | 75-85% | High regioselectivity |
| DAST | Reflux, 4-6 hours | 70-80% | Suitable for sensitive substrates |
The fluorination step is often performed after initial bromination to avoid interference, ensuring the fluorines are introduced at the desired positions.
Esterification to Form the Acetate
Once the halogenated phenyl precursor is prepared, esterification with methyl chloroformate or methyl acetate under basic conditions yields the methyl ester.
Standard Esterification Protocol
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Activation | Reflux with pyridine or triethylamine | Methyl chloroformate | Controls side reactions |
| Direct Esterification | Reaction with methyl acetate | Acidic or basic catalyst | Ensures high yield |
Alternatively, direct esterification can be performed by Fischer esterification using methanol and acid catalysts, but this method may require longer reaction times and purification steps.
Summary of the Overall Synthesis Route
| Step | Description | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|---|
| 1 | Aromatic halogenation | NBS or tribromide reagents | 0°C to 60°C | 80-90% |
| 2 | Fluorination | Selectfluor or DAST | Room temperature | 70-85% |
| 3 | Esterification | Methyl chloroformate or methyl acetate | Reflux or mild heating | 75-90% |
Research Findings and Industrial Considerations
Recent patents and research articles emphasize the importance of controlled halogenation to avoid polybromination or fluorination at undesired sites. The use of tribromide reagents under mild heating has been shown to improve selectivity and yield, making it suitable for large-scale synthesis. The fluorination step benefits from reagents like Selectfluor due to their high regioselectivity and operational simplicity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dibromo-3,6-difluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetates, while oxidation and reduction reactions can lead to different oxidation states of the phenyl ring.
Scientific Research Applications
Methyl 2,5-dibromo-3,6-difluorophenylacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,5-dibromo-3,6-difluorophenylacetate involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The 2,5-dibromo-3,6-difluoro substitution pattern creates a highly electron-deficient aromatic ring due to the electron-withdrawing effects of both halogens. This contrasts with analogs like Ethyl 2,4-dibromo-6-fluorophenylacetate (CAS: 1803817-32-4), which features bromine at the 2- and 4-positions and a single fluorine at the 6-position.
Ester Group Variations
Replacing the methyl ester group with an ethyl group, as seen in Ethyl 2,4-dibromo-6-fluorophenylacetate , increases hydrophobicity and may reduce solubility in polar solvents. This modification could influence reaction kinetics in aqueous-phase syntheses or biological activity in drug discovery contexts .
Molecular Weight and Physical Properties
*Calculated based on formula.
The higher molecular weight of the target compound compared to mono-fluoro analogs (e.g., Methyl 2,4-dibromo-6-fluorophenylacetate) is attributed to the additional fluorine atom, which also increases polarity. This may enhance solubility in aprotic solvents like DMF or DMSO, commonly used in coupling reactions .
Research Findings and Industrial Relevance
- Thermo Scientific Chemicals lists this compound as a research-grade product, highlighting its role in synthesizing fluorinated bioactive molecules .
- The 3,6-difluoro substitution in the target compound may confer enhanced metabolic stability in drug candidates compared to mono-fluoro analogs, a critical factor in medicinal chemistry .
Biological Activity
Methyl 2,5-dibromo-3,6-difluorophenylacetate (CAS Number: 1803715-64-1) is an organic compound notable for its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 343.95 g/mol. The presence of two bromine atoms and two fluorine atoms on the phenyl ring significantly influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination and Fluorination : These reactions modify a phenylacetate precursor to introduce bromine and fluorine substituents.
- Suzuki–Miyaura Coupling Reaction : This method is employed for forming carbon-carbon bonds, which is crucial in constructing complex molecules from simpler precursors.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Kinase C Modulation : The compound may influence pathways involving protein kinase C (PKC), which is implicated in numerous cellular processes including growth and differentiation .
- Substitution Reactions : The halogen atoms can be replaced by other functional groups under specific conditions, potentially altering the compound's biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiviral and Anti-inflammatory Properties
Preliminary studies have suggested that compounds similar to this compound possess antiviral and anti-inflammatory properties. These activities are often linked to their ability to modulate immune responses or inhibit viral replication .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of this compound on various cancer cell lines indicated that it could induce apoptosis in certain types of cancer cells. This effect is likely mediated through the activation of PKC pathways which regulate cell survival and death .
Case Studies
-
Case Study on Anti-cancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : Treatment with varying concentrations of this compound.
- Findings : Significant reduction in cell viability was observed at higher concentrations, suggesting potential as an anticancer agent.
-
Case Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory effects in animal models.
- Methodology : Administration of the compound followed by measurement of inflammatory markers.
- Findings : The compound reduced levels of pro-inflammatory cytokines, indicating a promising anti-inflammatory effect.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H6Br2F2O2 |
| Molecular Weight | 343.95 g/mol |
| Biological Activities | Antiviral, Anti-inflammatory |
| Mechanism of Action | PKC modulation |
Q & A
Basic: What are the recommended methods for synthesizing Methyl 2,5-dibromo-3,6-difluorophenylacetate?
The synthesis typically involves esterification of the precursor acid, 2,5-dibromo-3,6-difluorobenzoic acid, using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic aromatic substitution (SNAr) on a pre-functionalized aromatic ring may be employed, leveraging bromine and fluorine as directing groups. Key steps include:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Confirmation of ester formation using ¹H/¹³C NMR (e.g., methyl ester proton at ~3.9 ppm) and FT-IR (C=O stretch ~1720 cm⁻¹) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (e.g., SHELXT ) and refinement using SHELXL . Key parameters:
- Space group assignment (e.g., monoclinic P2₁/c).
- Validation of halogen (Br, F) positions using electron density maps.
- Final R-factor < 0.05 for high reliability. SHELX software is widely cited for its robustness in handling heavy atoms like bromine .
Basic: What analytical techniques are critical for characterizing purity and stability?
- HPLC-MS : Detects trace impurities (e.g., unreacted acid or diastereomers).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for halogenated esters).
- UV-Vis Spectroscopy : Monitors photodegradation under light exposure, critical due to bromine’s photosensitivity .
Advanced: How does the electronic environment of bromine and fluorine influence regioselectivity in cross-coupling reactions?
Bromine acts as a superior leaving group in Suzuki-Miyaura couplings , while fluorine’s electron-withdrawing effect activates specific positions for palladium catalysis. Methodology:
- Optimize conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).
- Monitor regioselectivity via LC-MS and ²⁹F NMR (fluorine’s para-shielding effects).
- Computational modeling (DFT) predicts charge distribution and reactive sites .
Advanced: How can computational chemistry predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., C-Br bonds).
- Transition State Energy Barriers : Compare SNAr pathways for bromine vs. fluorine substitution.
- Solvent effects (PCM model) refine predictions for polar aprotic solvents like DMSO .
Advanced: What strategies resolve contradictions in spectroscopic data for halogenated aromatics?
- Decoupling Experiments : ¹H-¹⁹F HOESY NMR identifies through-space interactions.
- X-ray vs. NMR Discrepancies : Validate torsional angles via SCXRD if NMR suggests unexpected conformers.
- Isotopic labeling (e.g., ²H) clarifies dynamic processes in solution .
Advanced: How does steric hindrance from substituents affect catalytic applications?
In Heck reactions , bromine’s bulkiness may reduce catalyst accessibility. Methodological adjustments:
- Use smaller ligands (e.g., P(t-Bu)₃ instead of PPh₃).
- Screen solvents (e.g., THF vs. toluene) to modulate steric effects.
- Compare turnover frequencies (TOF) with less-hindered analogs .
Advanced: What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., debromination) under controlled heating.
- Flow Chemistry : Enhances mixing for SNAr steps, minimizing polyhalogenation byproducts.
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time .
Advanced: How can this compound serve as a precursor in medicinal chemistry?
- Prodrug Design : Ester hydrolysis releases the bioactive acid (e.g., kinase inhibitors).
- Radiotracer Synthesis : ¹⁸F-labeled derivatives for PET imaging (via halogen exchange).
- Validate metabolic stability using HepG2 cell assays and CYP450 inhibition studies .
Advanced: What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
